molecular formula C10H22Cl2N2 B12829558 (R)-4-Methyl-1-(pyrrolidin-3-yl)piperidine dihydrochloride

(R)-4-Methyl-1-(pyrrolidin-3-yl)piperidine dihydrochloride

Cat. No.: B12829558
M. Wt: 241.20 g/mol
InChI Key: NKLAPJVQKMEKCX-YQFADDPSSA-N
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Description

®-4-Methyl-1-(pyrrolidin-3-yl)piperidine dihydrochloride is a chiral compound with significant interest in various scientific fields. This compound is known for its unique structural features, which include a piperidine ring substituted with a pyrrolidine moiety and a methyl group. The dihydrochloride form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Methyl-1-(pyrrolidin-3-yl)piperidine dihydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Pyrrolidine Moiety: The pyrrolidine ring is introduced via a substitution reaction, where a suitable pyrrolidine derivative reacts with the piperidine ring.

    Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of ®-4-Methyl-1-(pyrrolidin-3-yl)piperidine dihydrochloride is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring helps in maintaining the desired reaction conditions and minimizing impurities.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the piperidine or pyrrolidine rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: N-alkylated or N-acylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-4-Methyl-1-(pyrrolidin-3-yl)piperidine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution studies.

Biology

In biological research, this compound is studied for its potential interactions with various biological targets, including enzymes and receptors. It serves as a model compound for studying the effects of chirality on biological activity.

Medicine

In medicine, ®-4-Methyl-1-(pyrrolidin-3-yl)piperidine dihydrochloride is investigated for its potential therapeutic applications. It may act as a precursor for the development of drugs targeting neurological disorders due to its structural similarity to neurotransmitter analogs.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its stability and solubility make it suitable for formulation into various products.

Mechanism of Action

The mechanism of action of ®-4-Methyl-1-(pyrrolidin-3-yl)piperidine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound’s chiral nature allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to changes in cellular signaling pathways, influencing physiological responses.

Comparison with Similar Compounds

Similar Compounds

    (S)-4-Methyl-1-(pyrrolidin-3-yl)piperidine dihydrochloride: The enantiomer of the compound, differing in its chiral configuration.

    4-Methyl-1-(pyrrolidin-3-yl)piperidine: The non-salt form of the compound.

    1-(Pyrrolidin-3-yl)piperidine: Lacks the methyl group, providing a basis for comparison in terms of activity and stability.

Uniqueness

®-4-Methyl-1-(pyrrolidin-3-yl)piperidine dihydrochloride is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer or other structurally similar compounds. Its dihydrochloride form also enhances its solubility and stability, making it more suitable for various applications.

This detailed overview provides a comprehensive understanding of ®-4-Methyl-1-(pyrrolidin-3-yl)piperidine dihydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C10H22Cl2N2

Molecular Weight

241.20 g/mol

IUPAC Name

4-methyl-1-[(3R)-pyrrolidin-3-yl]piperidine;dihydrochloride

InChI

InChI=1S/C10H20N2.2ClH/c1-9-3-6-12(7-4-9)10-2-5-11-8-10;;/h9-11H,2-8H2,1H3;2*1H/t10-;;/m1../s1

InChI Key

NKLAPJVQKMEKCX-YQFADDPSSA-N

Isomeric SMILES

CC1CCN(CC1)[C@@H]2CCNC2.Cl.Cl

Canonical SMILES

CC1CCN(CC1)C2CCNC2.Cl.Cl

Origin of Product

United States

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